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molecular formula C9H7IN2O4 B8561540 2-Iodo-3,4-dimethoxy-6-nitrobenzonitrile CAS No. 192869-10-6

2-Iodo-3,4-dimethoxy-6-nitrobenzonitrile

Cat. No. B8561540
M. Wt: 334.07 g/mol
InChI Key: ROAHGYIWORDPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026479B2

Procedure details

In a reactor vessel, a suspension of 6-nitro-2-iodo-3,4-dimethoxybenzonitrile (see Example 1(d) of WO 98/30560, 10 kg) in ethanol (60 l) at room temperature was charged with a solution of sodium dithionite (15.6 kg of technical grade material) in water (67.5 l) over 45 mins maintaining the temperature below 35° C. The addition vessel was washed with water (10 l). The resulting mixture was warmed to reflux (ca. 85° C.) for ca. 90 mins and then the temperature adjusted to 65° C. A solution of 6M aqueous hydrochloric acid (12.5 l) was added over ca. 10 mins and the resulting mixture stirred at 65° C. for ca. 5 hours before being cooled to room temperature. The pH was adjusted to the range 7–8 using 40% sodium hydroxide (2 l), the resulting mixture left to stir for 3 hours, filtered and washed with water (50 l). The damp cake was slurried in water (90 l) overnight at room temperature, filtered, washed with water (100 l) and dried in vacuo to give 8.35 kg (92%) of the title compound.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step Two
Name
Quantity
67.5 L
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([C:10]#[N:11])=[C:8]([I:12])[C:7]([O:13][CH3:14])=[C:6]([O:15][CH3:16])[CH:5]=1)([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)C.O>[NH2:1][C:4]1[C:9]([C:10]#[N:11])=[C:8]([I:12])[C:7]([O:13][CH3:14])=[C:6]([O:15][CH3:16])[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C(=C1C#N)I)OC)OC
Name
Quantity
60 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.6 kg
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
67.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 65° C. for ca. 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 35° C
WASH
Type
WASH
Details
The addition vessel was washed with water (10 l)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed
CUSTOM
Type
CUSTOM
Details
adjusted to 65° C
ADDITION
Type
ADDITION
Details
A solution of 6M aqueous hydrochloric acid (12.5 l) was added over ca. 10 mins
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to room temperature
WAIT
Type
WAIT
Details
the resulting mixture left
STIRRING
Type
STIRRING
Details
to stir for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (50 l)
WAIT
Type
WAIT
Details
The damp cake was slurried in water (90 l) overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (100 l)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC(=C(C(=C1C#N)I)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.35 kg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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